molecular formula C20H22F2N6OS B2472939 2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-52-3

2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2472939
CAS No.: 941948-52-3
M. Wt: 432.49
InChI Key: SRSZZNZOZXNBAH-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound characterized by its complex chemical structure. This compound is significant in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Formation: The synthesis begins with the preparation of 2,4-difluorobenzamide.

  • Intermediate Steps: Several steps involve the construction of the pyrazolo[3,4-d]pyrimidine core, typically through cyclization reactions using precursors like piperidine and methylthio compounds.

  • Final Assembly: The final step includes attaching the side chains, ensuring correct stereochemistry and purity of the compound.

Industrial Production Methods: For large-scale production, flow chemistry techniques are often employed to ensure consistency and scalability. Catalytic processes are optimized to minimize waste and enhance yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the methylthio group, to form sulfoxides or sulfones.

  • Reduction: Hydrogenation can reduce certain double bonds within the pyrimidine ring.

  • Substitution: Fluorine atoms on the benzamide ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidizing agents: KMnO4, H2O2

  • Reducing agents: H2, Pd/C

  • Substitution conditions: Nucleophiles like amines or thiols in polar solvents

Major Products:

  • Oxidized derivatives

  • Reduced ring structures

  • Substituted benzamides

Scientific Research Applications

Chemistry:

  • Used as a building block for creating more complex organic molecules in synthetic chemistry.

Biology:

  • Investigated for its role in modulating biological pathways, particularly those involving cell signaling.

Medicine:

  • Potential therapeutic agent for diseases where modulation of specific molecular targets is beneficial.

  • Studied for its activity against certain cancer cell lines.

Industry:

  • Used in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within cells. It binds to enzymes or receptors, altering their activity and thus modulating cellular pathways. The pyrazolo[3,4-d]pyrimidine core is crucial for this interaction, fitting into the active sites of target proteins.

Comparison with Similar Compounds

  • 2,4-difluoro-N-(4-(1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)benzamide: Shares a similar backbone but lacks the piperidin-1-yl group.

  • 2,4-difluoro-N-(2-(4-methylthio-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzamide: Has a similar structure but with different substituents.

Uniqueness: 2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to the presence of both fluorine atoms and the methylthio group, which collectively enhance its binding affinity and specificity towards certain molecular targets, making it a more potent and selective compound in its category.

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Properties

IUPAC Name

2,4-difluoro-N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6OS/c1-30-20-25-17(27-8-3-2-4-9-27)15-12-24-28(18(15)26-20)10-7-23-19(29)14-6-5-13(21)11-16(14)22/h5-6,11-12H,2-4,7-10H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSZZNZOZXNBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=C(C=C3)F)F)C(=N1)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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